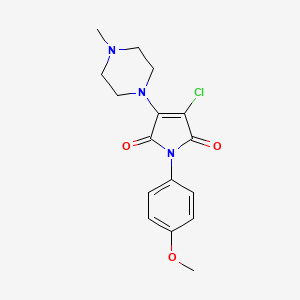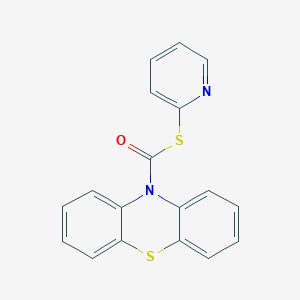
3-chloro-1-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of pyrrolidine-2,3-dione derivatives, which include compounds similar to 3-chloro-1-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione, has been explored through multi-component reactions and confirmed using techniques like NMR and mass spectrometry (Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
- Spectroscopic investigations, including FT-IR, FT-Raman, and quantum chemical calculations, have been conducted on similar compounds to understand the molecular structure and vibrational frequencies, providing insights into the molecular geometry and electronic properties (Renjith et al., 2014).
Chemical Reactions and Properties
- Studies on related pyrrolidine-2,5-dione derivatives have focused on their reactivity and potential for forming various chemical bonds, contributing to a deeper understanding of their chemical behavior and interactions (Obniska & Zagórska, 2003).
Physical Properties Analysis
- The physical properties of similar compounds have been analyzed, including their solubility, melting points, and stability under various conditions. These studies are crucial for understanding the practical applications and handling of such compounds (Muszalska & Szymon Bereda, 2008).
Applications De Recherche Scientifique
Antibacterial Activity
- Synthesis and Antibacterial Activity: 3-Chloro-1-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione has been utilized in the synthesis of various compounds, which demonstrate significant antibacterial properties. This highlights its potential as a precursor in developing new antibacterial agents (S. Vartale et al., 2008).
Anti-Inflammatory and Analgesic Properties
- Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents: The compound serves as a basis for creating new molecules with anti-inflammatory and analgesic activities. Such research indicates its potential in developing treatments for conditions associated with pain and inflammation (A. Abu‐Hashem et al., 2020).
Anticonvulsant Properties
- Development of Anticonvulsant Drugs: This compound has been instrumental in synthesizing derivatives with notable anticonvulsant properties. This application is crucial in the treatment of epilepsy and related seizure disorders (J. Obniska & A. Zagórska, 2003).
Potential in HIV-1 Treatment
- Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: Derivatives of this compound have shown potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, an essential enzyme in the HIV replication process. This application could be significant in the development of new HIV treatments (D. Romero et al., 1994).
Lipid Peroxidation Inhibition
- Inhibitors of Lipid Peroxidation: Some derivatives exhibit strong inhibitory effects on lipid peroxidation, a process linked to cellular damage and aging. This suggests potential applications in neuroprotection and anti-aging therapies (J. Braughler et al., 1987).
Anticonvulsant and Analgesic Activity
- Synthesis of Amides for Anticonvulsant and Analgesic Purposes: Research in this area has led to the synthesis of amides derived from this compound that exhibit significant anticonvulsant and analgesic effects. This broadens its application in managing neurological disorders and pain (J. Obniska et al., 2015).
Adrenoceptor Ligands
- Alpha 1 Adrenoceptor Ligands: Derivatives of this compound have shown high affinity as alpha 1 adrenoceptor ligands. This application is important in cardiovascular and neurological therapeutics (F. Russo et al., 1991).
Propriétés
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-18-7-9-19(10-8-18)14-13(17)15(21)20(16(14)22)11-3-5-12(23-2)6-4-11/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTAMDIEARPBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)
![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)
![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)
![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)